molecular formula C10H16N2O3 B1478042 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile CAS No. 2098132-70-6

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1478042
CAS No.: 2098132-70-6
M. Wt: 212.25 g/mol
InChI Key: ZCEPPJLTEGVLHK-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as promoting cell proliferation and survival. At higher doses, it can exhibit toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct it to these compartments, affecting its function and activity .

Properties

IUPAC Name

3-(3-ethoxy-4-methoxypyrrolidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-3-15-9-7-12(6-8(9)14-2)10(13)4-5-11/h8-9H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEPPJLTEGVLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.